Welcome to the BenchChem Online Store!
molecular formula C8H16O6 B1584996 Butanedioic acid;butane-1,4-diol CAS No. 25777-14-4

Butanedioic acid;butane-1,4-diol

Cat. No. B1584996
M. Wt: 208.21 g/mol
InChI Key: FQINETJTVSEXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06037504

Procedure details

A solution of 590.5 g (5 moles) succinic acid in 602 g (5.1 moles) 1,4-butanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 120 to 130° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 130 to 160° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,4-butanediol succinate (1095 g) which was obtained had an average degree of oligoesterification (=number of molecules of succinic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 58 mg KOH/g reaction mixture.
Quantity
590.5 g
Type
reactant
Reaction Step One
Quantity
602 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13]>>[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH2:9]([OH:14])[CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
590.5 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
602 g
Type
reactant
Smiles
C(CCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring, to a reaction temperature of 120 to 130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm)
DISTILLATION
Type
DISTILLATION
Details
a distillation column (10 theoretical plates)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was rapidly heated
CUSTOM
Type
CUSTOM
Details
the water of reaction
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
was distilled off at normal pressure
CUSTOM
Type
CUSTOM
Details
The remainder of the water of reaction
CUSTOM
Type
CUSTOM
Details
was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 130 to 160° C
CUSTOM
Type
CUSTOM
Details
after a further residence time of 2.0 hours (3.5 hours in total)
Duration
3.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O.C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1095 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.